5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .Molecular Structure Analysis
The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Application : Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the functionalization of boronic esters, leading to novel transformations. For instance, it allows for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown reaction .
- Application : This compound exhibits both anti-inflammatory and antimalarial properties. Its unique structure makes it a potential candidate for further drug design and optimization .
- Application : By boiling the reaction mixture in 100% formic acid, they obtained 7-methyl-3H-imidazo[4,5-c]pyridine. This method allows for the introduction of a methyl group at various positions of the pyridine ring, providing a versatile approach for creating substituted derivatives .
Organic Synthesis and Protodeboronation
Anti-Inflammatory and Antimalarial Properties
Derivatives Synthesis via Formic Acid Reaction
Future Directions
The development of new therapeutics with high bioactivity and safety is continuously challenging global health. Nature has provided many therapeutic models containing heterocycle subunits that are found in vitamins, hormones, antibiotics, and alkaloids . Transposition, derivatization and hybrid drug design is an excellent way to reduce the cost of manufacturing involved and to enhance drug development to thwart resistance .
properties
IUPAC Name |
5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBBWWDOGDMEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
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